molecular formula C12H17NO5 B14187115 N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide CAS No. 923017-23-6

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide

Cat. No.: B14187115
CAS No.: 923017-23-6
M. Wt: 255.27 g/mol
InChI Key: TYJUMVHESSHSCI-UHFFFAOYSA-N
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Description

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide is a chemical compound with the molecular formula C12H17NO5 It is a benzamide derivative characterized by the presence of methoxy and methoxymethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxybenzaldehyde and N-methylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 5-methoxy-2-hydroxybenzaldehyde and N-methylamine under acidic conditions.

    Methoxymethoxylation: The intermediate compound is then subjected to methoxymethoxylation using methoxymethyl chloride in the presence of a base, such as sodium hydride, to introduce the methoxymethoxy group.

    Final Product Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,5-dimethoxy-2-hydroxy-N-methylbenzamide: Lacks the methoxymethoxy group.

    N,5-dimethoxy-2-(methoxymethoxy)-N-ethylbenzamide: Contains an ethyl group instead of a methyl group.

Uniqueness

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide is unique due to the presence of both methoxy and methoxymethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

923017-23-6

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

N,5-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide

InChI

InChI=1S/C12H17NO5/c1-13(17-4)12(14)10-7-9(16-3)5-6-11(10)18-8-15-2/h5-7H,8H2,1-4H3

InChI Key

TYJUMVHESSHSCI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)OC)OCOC)OC

Origin of Product

United States

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